REACTION_CXSMILES
|
[CH:1]([OH:3])=O.C(OC(=O)C)(=O)C.[Cl:11][C:12]1[CH:37]=[CH:36][C:15]([CH:16]=[CH:17][CH2:18][NH:19][CH2:20][CH2:21][NH:22][S:23]([C:26]2[C:27]3[CH:28]=[CH:29][N:30]=[CH:31][C:32]=3[CH:33]=[CH:34][CH:35]=2)(=[O:25])=[O:24])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([CH:16]=[CH:17][CH2:18][N:19]([CH2:20][CH2:21][NH:22][S:23]([C:26]2[C:27]3[CH:28]=[CH:29][N:30]=[CH:31][C:32]=3[CH:33]=[CH:34][CH:35]=2)(=[O:24])=[O:25])[CH:1]=[O:3])=[CH:36][CH:37]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
product
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=CCNCCNS(=O)(=O)C=2C=3C=CN=CC3C=CC2)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at a room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
after foaming was terminated
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was sequentially washed twice with water and once with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified on a silica gel column (silica gel 60 g, eluant: 2% methanol in chloroform)
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=CCN(C=O)CCNS(=O)(=O)C=2C=3C=CN=CC3C=CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |